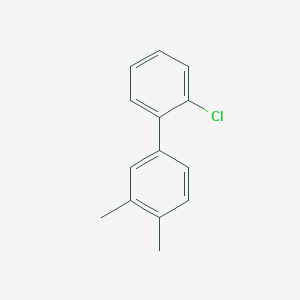![molecular formula C13H25NO4 B14387641 2-[(Ethoxycarbonyl)amino]octyl acetate CAS No. 89736-62-9](/img/structure/B14387641.png)
2-[(Ethoxycarbonyl)amino]octyl acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(Ethoxycarbonyl)amino]octyl acetate is an organic compound that belongs to the class of esters. Esters are characterized by their pleasant odors and are often used in perfumes and flavoring agents. This compound is synthesized through the reaction of an alcohol and an acid, forming a structure that includes both an ester and an amide functional group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Ethoxycarbonyl)amino]octyl acetate typically involves the esterification of 2-aminooctanol with ethyl chloroformate. The reaction is carried out in the presence of a base such as pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually include a temperature range of 0-5°C to prevent the decomposition of the reactants and to control the reaction rate.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow processes. These processes involve the use of automated systems to mix the reactants and control the reaction conditions precisely. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid can enhance the reaction rate and yield.
Analyse Des Réactions Chimiques
Types of Reactions
2-[(Ethoxycarbonyl)amino]octyl acetate undergoes several types of chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of an acid or base to form the corresponding carboxylic acid and alcohol.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride to form the corresponding alcohol.
Substitution: The amide group can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis involves heating the compound with a strong acid like hydrochloric acid, while basic hydrolysis uses a strong base like sodium hydroxide.
Reduction: Lithium aluminum hydride is commonly used as a reducing agent under anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under mild conditions.
Major Products Formed
Hydrolysis: Forms ethyl carbamate and octanoic acid.
Reduction: Forms 2-aminooctanol.
Substitution: Forms various substituted amides depending on the nucleophile used.
Applications De Recherche Scientifique
2-[(Ethoxycarbonyl)amino]octyl acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Medicine: Investigated for its potential use as a prodrug, where it can be metabolized in the body to release the active drug.
Industry: Used in the production of fragrances and flavoring agents due to its pleasant odor.
Mécanisme D'action
The mechanism of action of 2-[(Ethoxycarbonyl)amino]octyl acetate involves its hydrolysis in the body to release ethyl carbamate and octanoic acid. These metabolites can then interact with various molecular targets and pathways. Ethyl carbamate is known to have anesthetic properties, while octanoic acid can be metabolized to produce energy.
Comparaison Avec Des Composés Similaires
2-[(Ethoxycarbonyl)amino]octyl acetate can be compared with other similar compounds such as:
Ethyl acetate: A simple ester with a pleasant odor, commonly used as a solvent.
Octyl acetate: Another ester with a fruity odor, used in perfumes and flavoring agents.
2-Aminoethyl acetate: An ester with an amine group, used in the synthesis of pharmaceuticals.
Propriétés
Numéro CAS |
89736-62-9 |
|---|---|
Formule moléculaire |
C13H25NO4 |
Poids moléculaire |
259.34 g/mol |
Nom IUPAC |
2-(ethoxycarbonylamino)octyl acetate |
InChI |
InChI=1S/C13H25NO4/c1-4-6-7-8-9-12(10-18-11(3)15)14-13(16)17-5-2/h12H,4-10H2,1-3H3,(H,14,16) |
Clé InChI |
KTDAAWZMBYPFMX-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCC(COC(=O)C)NC(=O)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2,7-Bis[2-(4-bromophenyl)ethenyl]naphthalene](/img/structure/B14387583.png)

![3-[5-(Dimethylamino)naphthalene-1-sulfonyl]-1-phenylpropyl carbonate](/img/structure/B14387599.png)

![1-[2,5-Bis(acetyloxy)phenyl]thian-1-ium perchlorate](/img/structure/B14387605.png)
![N~2~-{3-[(Cyclopropanecarbonyl)amino]phenyl}-N~1~,N~1~-diethylethanediamide](/img/structure/B14387612.png)

![2-[3-Bromo-3-(methanesulfonyl)propyl]benzoic acid](/img/structure/B14387615.png)
![4,6-Dimethyl-1-[2-(2-nitrophenyl)-2-oxoethyl]pyrimidin-2(1H)-one](/img/structure/B14387621.png)
![perchloric acid;[(3R)-1,4,4-trimethyl-2-oxopyrrolidin-3-yl] acetate](/img/structure/B14387625.png)

